molecular formula C8H11NO2S B13078558 2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid

2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13078558
M. Wt: 185.25 g/mol
InChI Key: JXOQHASGYJWHPL-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-bromoacetone with thiourea can yield 2-amino-1,3-thiazole, which can then be further modified to introduce the dimethyl and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
  • 2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid

Uniqueness

2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-4(8(10)11)7-5(2)9-6(3)12-7/h4H,1-3H3,(H,10,11)

InChI Key

JXOQHASGYJWHPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C)C(=O)O

Origin of Product

United States

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